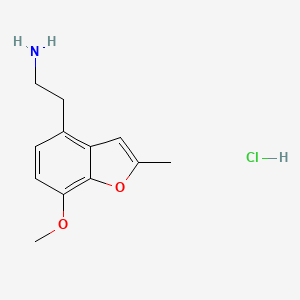

2-(7-Methoxy-2-methyl-1-benzofuran-4-yl)ethanamine;hydrochloride

Description

2-(7-Methoxy-2-methyl-1-benzofuran-4-yl)ethanamine hydrochloride is a synthetic organic compound featuring a benzofuran core substituted with methoxy and methyl groups at the 7- and 2-positions, respectively. The ethanamine moiety is attached to the 4-position of the benzofuran ring, and the molecule exists as a hydrochloride salt to enhance solubility and stability. Benzofuran derivatives are of significant interest in medicinal chemistry due to their structural resemblance to bioactive indoles and phenethylamines, often exhibiting psychotropic, antimicrobial, or enzyme-inhibitory properties .

Properties

IUPAC Name |

2-(7-methoxy-2-methyl-1-benzofuran-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-8-7-10-9(5-6-13)3-4-11(14-2)12(10)15-8;/h3-4,7H,5-6,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXDWNBHWWZGMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2O1)OC)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process . Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxy-2-methyl-1-benzofuran-4-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Scientific Research Applications

Neuropharmacology

Research indicates that this compound may have neuroprotective properties. It has been studied for its potential to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating mood disorders and neurodegenerative diseases.

Case Study Example

A study published in the Journal of Medicinal Chemistry examined the effects of similar benzofuran derivatives on serotonin receptor activity. Findings suggested that modifications in the benzofuran structure could enhance receptor affinity, indicating a promising avenue for developing antidepressants and anxiolytics .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. This application is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Research Findings

In vitro studies demonstrated that derivatives of benzofuran compounds can significantly decrease levels of TNF-alpha and IL-6, markers associated with inflammation . This suggests that 2-(7-Methoxy-2-methyl-1-benzofuran-4-yl)ethanamine; hydrochloride could be a candidate for further exploration in anti-inflammatory therapies.

Anticancer Activity

Preliminary investigations have indicated potential anticancer properties. The compound's ability to induce apoptosis in cancer cells has been a focal point of recent studies.

Notable Research

A publication from Pharmaceutical Research highlighted the cytotoxic effects of related compounds against various cancer cell lines, suggesting that structural modifications could enhance therapeutic efficacy . Further research into this specific compound may yield valuable insights into its role in cancer therapeutics.

Mechanism of Action

The mechanism of action of 2-(7-Methoxy-2-methyl-1-benzofuran-4-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanamine Hydrochloride

- Structure : Benzofuran core with methoxy (5-position), methyl (2-position), and ethanamine (3-position) substituents.

- Applications: Limited data, but benzofuran derivatives are explored for CNS activity due to structural similarity to hallucinogenic phenethylamines .

2-(7-Methoxynaphthalen-1-yl)ethanamine Hydrochloride

Table 1: Physicochemical Comparison of Benzofuran and Naphthalene Derivatives

| Compound | Molecular Formula | Molecular Weight | Aromatic System | Substituent Positions |

|---|---|---|---|---|

| Target Compound | C₁₂H₁₅NO₂·HCl | ~253.7* | Benzofuran | 2-CH₃, 7-OCH₃, 4-NH₂ |

| 1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanamine HCl | C₁₂H₁₅NO₂·HCl | ~253.7* | Benzofuran | 2-CH₃, 5-OCH₃, 3-NH₂ |

| 2-(7-Methoxynaphthalen-1-yl)ethanamine HCl | C₁₃H₁₅NO·HCl | 237.7 | Naphthalene | 7-OCH₃, 1-NH₂ |

*Estimated based on structural analogs.

Indole-Based Ethylamine Derivatives

Tryptamine Hydrochloride (Compound 1 in )

2-(5-Methyl-1H-indol-3-yl)ethanamine Hydrochloride

Table 2: Interaction Profiles of Indole vs. Benzofuran Derivatives

*Hypothesized based on structural analogy.

2C-Series Phenethylamine Derivatives

2C-T-7 Hydrochloride

- Structure : Phenethylamine with 2,5-dimethoxy and 4-propylthio substituents on the phenyl ring.

- Key Differences : Phenyl ring vs. benzofuran; sulfur-containing substituent enhances receptor affinity.

- Biological Activity : Serotonergic psychedelic activity; stable in biological matrices for ~70 days .

2C-B-FLY Hydrochloride

Table 3: Pharmacological Comparison with 2C-Series Compounds

Phenyl-Substituted Ethylamine Derivatives

2-(4-(Benzyloxy)-3-methoxyphenyl)ethanamine Hydrochloride ()

Diphenhydramine Hydrochloride

Table 4: Functional Group Impact on Activity

Biological Activity

2-(7-Methoxy-2-methyl-1-benzofuran-4-yl)ethanamine;hydrochloride, with the CAS number 2174001-79-5 and a molecular weight of 241.71 g/mol, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound, emphasizing its therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of 2-(7-Methoxy-2-methyl-1-benzofuran-4-yl)ethanamine involves the modification of benzofuran derivatives, which are known for their diverse biological activities. The compound features a benzofuran core substituted with a methoxy group at the 7-position and an ethylamine side chain. This structural configuration is critical for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, research indicates that modifications in the benzofuran structure can significantly enhance antiproliferative activity against various cancer cell lines. In vitro studies have shown that compounds with methoxy substitutions exhibit increased potency compared to their unsubstituted counterparts .

| Compound | Structure | Activity | Reference |

|---|---|---|---|

| 10h | C–3 methyl, C–6 methoxy | 2–4 times greater potency than unsubstituted | |

| 10g | Unsubstituted | Baseline activity |

Antibacterial and Antifungal Activity

The benzofuran scaffold has also been associated with antibacterial and antifungal properties. Investigations into various derivatives have demonstrated significant activity against Gram-positive and Gram-negative bacteria as well as fungal strains . The incorporation of specific functional groups has been shown to enhance these effects.

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions of 2-(7-Methoxy-2-methyl-1-benzofuran-4-yl)ethanamine with biological targets. These studies reveal that the compound can effectively interact with key proteins involved in cancer progression and microbial resistance, suggesting mechanisms for its biological activity .

Case Studies

- Anticancer Study : A study focusing on the efficacy of various benzofuran derivatives found that those similar in structure to 2-(7-Methoxy-2-methyl-1-benzofuran-4-yl)ethanamine exhibited significant cytotoxicity against MCF-7 breast cancer cells, highlighting its potential as an anticancer agent .

- Antimicrobial Efficacy : Another investigation assessed the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli, demonstrating promising results that warrant further exploration in drug development .

Pharmacological Implications

The pharmacological profile of 2-(7-Methoxy-2-methyl-1-benzofuran-4-yl)ethanamine suggests it could serve as a lead compound in drug discovery for treating cancer and infectious diseases. The structural modifications observed in related compounds indicate that fine-tuning these characteristics could optimize efficacy and reduce toxicity.

Q & A

Q. What are the recommended synthetic routes for 2-(7-Methoxy-2-methyl-1-benzofuran-4-yl)ethanamine hydrochloride, and how can purity be optimized?

A common method involves catalytic reduction of primary amides using transition metal-free catalysts. For example, similar compounds (e.g., 2-(thiophen-2-yl)ethanamine hydrochloride) are synthesized via reduction of acetamide derivatives with potassium-based catalysts in dry toluene, achieving yields up to 92% . Key steps include:

Q. What analytical techniques are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the benzofuran ring.

- Mass spectrometry (HRMS) for molecular weight verification (theoretical: 237.73 g/mol) .

- HPLC with UV detection to assess purity, particularly for detecting residual solvents or byproducts .

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. What safety precautions are necessary when handling this compound?

Based on GHS classifications for structurally related hydrochlorides:

- Hazard Statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .

- Precautionary Measures : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store sealed at room temperature in dry conditions .

- Waste Disposal : Segregate and transfer to certified hazardous waste facilities .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its inhibition of monoamine oxidases (MAOs)?

Referencing MAO inhibition assays for phenethylamine derivatives:

- Assay Setup : Incubate the compound with recombinant MAO-A/MAO-B enzymes and a substrate (e.g., kynuramine) at Km concentrations (MAO-A: 43 µM, MAO-B: 23 µM) .

- IC₅₀ Determination : Use serial dilutions (e.g., 1 nM–100 µM) and measure residual enzyme activity via fluorescence or LC-MS. Include controls (e.g., selegiline for MAO-B) .

- Data Interpretation : Fit dose-response curves using nonlinear regression. Address solubility issues by dissolving in water/methanol (9:1, v/v) to limit solvent interference (<1% final concentration) .

Q. How might structural modifications enhance its selectivity for MAO isoforms?

Comparative studies on 2C-series compounds suggest:

- Methoxy Positioning : Substitutions at the 7-position (as in this compound) may reduce MAO-B affinity compared to 4-methoxy analogs .

- Benzofuran vs. Benzene Rings : The benzofuran core could sterically hinder MAO-B’s larger active site, favoring MAO-A selectivity. Docking studies are recommended to validate .

- Methyl Group Impact : The 2-methyl group may increase lipophilicity, affecting membrane permeability and intracellular enzyme access .

Q. How should researchers resolve contradictions in reported IC₅₀ values across studies?

Potential factors causing variability:

- Enzyme Source : Recombinant vs. tissue-derived MAOs may differ in post-translational modifications .

- Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., methanol) can alter inhibitor potency .

- Compound Purity : Impurities >2% (e.g., unreacted precursors) may artificially inflate IC₅₀ values. Validate via orthogonal methods (HPLC, NMR) .

Q. What in vitro models are suitable for assessing its neuropharmacological potential?

- Cell-Based Models : SH-SY5Y or PC12 cells for neurotoxicity/neuroprotection assays.

- Receptor Binding Studies : Screen for affinity at serotonin (5-HT₂) or dopamine receptors, given structural similarities to psychoactive phenethylamines .

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, critical for pharmacokinetic profiling .

Q. What strategies mitigate challenges in aqueous solubility during bioassays?

- Co-Solvent Systems : Use cyclodextrins or water-miscible solvents (e.g., DMSO ≤0.1%) to enhance solubility without denaturing enzymes .

- Salt Formation : Explore alternative counterions (e.g., citrate) if hydrochloride solubility is insufficient .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for sustained release in cell-based studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.